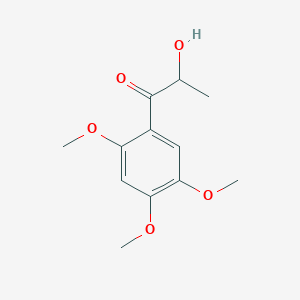
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2,4,5-triméthoxyphényl)-2-hydroxypropan-1-one est un composé organique de formule moléculaire C12H16O5 et de masse moléculaire 240,25 g/mol Ce composé se caractérise par la présence d'un groupe hydroxyle et de trois groupes méthoxy liés à un cycle phényle, ainsi que par une partie propanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(2,4,5-triméthoxyphényl)-2-hydroxypropan-1-one implique généralement la réaction du 2,4,5-triméthoxybenzaldéhyde avec l'acétone en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule via une condensation aldolique suivie d'une déshydratation pour former le produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température et le choix du solvant, pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(2,4,5-triméthoxyphényl)-2-hydroxypropan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de la 1-(2,4,5-triméthoxyphényl)-2-oxopropan-1-one.
Réduction : Formation de la 1-(2,4,5-triméthoxyphényl)-2-hydroxypropan-1-ol.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
La 1-(2,4,5-triméthoxyphényl)-2-hydroxypropan-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de molécules organiques plus complexes.
Médecine : Étudiée pour ses effets thérapeutiques potentiels, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Utilisée dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 1-(2,4,5-triméthoxyphényl)-2-hydroxypropan-1-one implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyle et méthoxy du composé lui permettent de former des liaisons hydrogène et d'interagir avec des enzymes et des récepteurs. Ces interactions peuvent moduler les voies biologiques, ce qui conduit à ses effets observés .
Applications De Recherche Scientifique
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(2,4,5-triméthoxyphényl)propan-2-one : Structure similaire mais sans le groupe hydroxyle.
2-Hydroxy-1-phénylpropan-1-one : Structure similaire mais sans les groupes méthoxy.
Unicité
La 1-(2,4,5-triméthoxyphényl)-2-hydroxypropan-1-one est unique en raison de la combinaison de ses groupes hydroxyle et méthoxy, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3 |
Clé InChI |
YZDSYNUVCHNUIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,5R,6S)-6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B12433350.png)
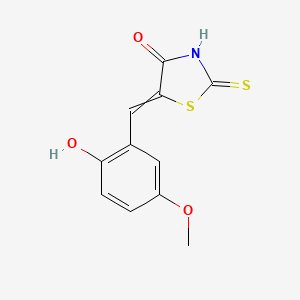

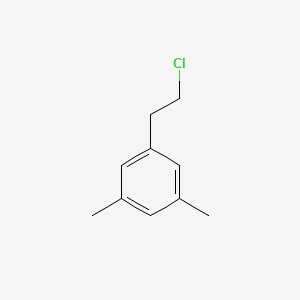
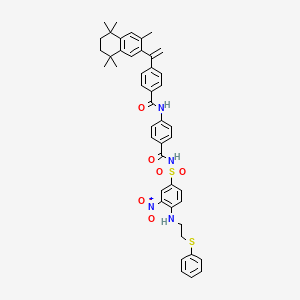
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
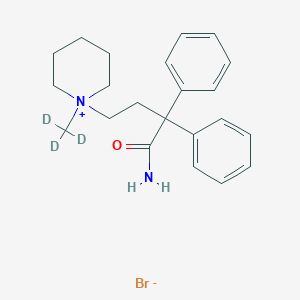
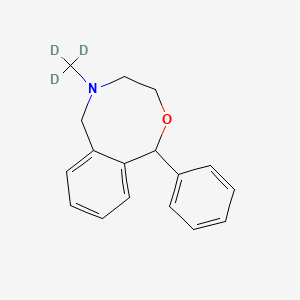
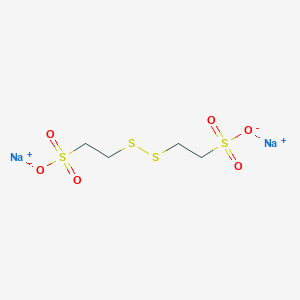
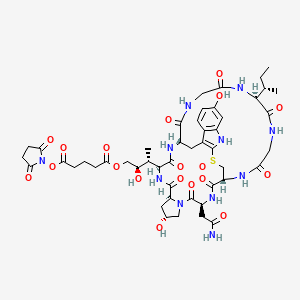
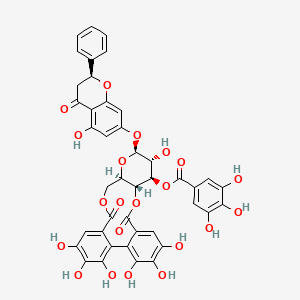
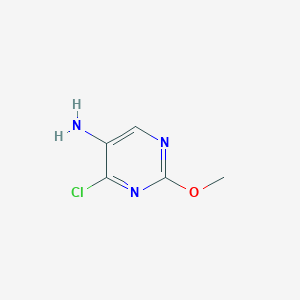
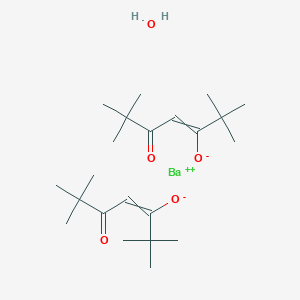
![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
